
Zoanthoxantin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zoanthoxantin is a natural product found in Antipathes dichotoma, Parazoanthus axinellae, and Axinella damicornis with data available.
Scientific Research Applications
Structural Confirmation and Isolation
Zoanthoxanthin, a novel metabolite with a unique heterocyclic system, was isolated from Parazoanthus axinellae. Its structure was confirmed through chemical, spectral data, and X-ray crystallography (Cariello et al., 1973). Further identification as a 1,3,5,7-tetrazacyclopentazulene, derived from its chemical and spectral properties, and X-ray analysis of its derivatives was also accomplished (Cariello et al., 1974).
Distribution and Variability
The distribution of zoanthoxanthins in marine invertebrates, particularly coelenterates of the order Zoanthidea, was studied, revealing distinctive pigment patterns for each species, indicating taxonomic significance (Cariello et al., 1979).
Cytotoxicity and Structural Analysis
The cytotoxic properties and NMR assignments of various zoanthoxanthin alkaloids were explored. These studies provide benchmark NMR assignments, facilitating future investigations into new metabolites of this class (Jiménez & Crews, 1993).
Biological Activity and Potential Applications
New diacylated zoanthoxanthin alkaloids, dentithecamides, were identified from the marine hydroid Dentitheca habereri, exhibiting inhibitory activity against PAX3-FOXO1 transcriptional activity. This discovery provides a structural basis for developing more potent inhibitors (Jiang et al., 2022).
Fluorescence and Acidochromism Properties
Zoanthoxanthins and derivatives, characterized by intense fluorescence and acidochromism, were studied for their electronic and photophysical properties using quantum chemical methods. This research provides insights into their environmentally sensitive, quadrupolar nature, and potential as tuneable photophysical molecular systems (Benassi & Benassi, 2020).
Chemical Investigation of Marine Invertebrates
A study on the South China Sea gorgonian Echinogorgia pseudossapo isolated zoanthoxanthin alkaloids and sesquiterpenes, some exhibiting mild anti-HSV-1 activity and significant antilarval activity, indicating potential biomedical applications (Gao et al., 2011).
DNA Binding and Biological Activity
The binding of parazoanthoxanthin A to DNA duplexes was characterized, revealing two modes of binding, including properties of intercalation and electrostatic interactions. This study enhances understanding of zoanthoxanthins' broad biological activity (Pasic et al., 2001).
properties
CAS RN |
40451-47-6 |
|---|---|
Product Name |
Zoanthoxantin |
Molecular Formula |
C13H16N6 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
9-N,9-N,5,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene-4,9-diamine |
InChI |
InChI=1S/C13H16N6/c1-7-5-8(18(2)3)9-10(16-6-15-9)11-12(7)19(4)13(14)17-11/h5-6H,1-4H3,(H2,14,17) |
InChI Key |
WOYJUCXCGYYVSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=NC=N2)C3=C1N(C(=N3)N)C)N(C)C |
Canonical SMILES |
CC1=CC(=C2C(=NC=N2)C3=C1N(C(=N3)N)C)N(C)C |
Other CAS RN |
40451-47-6 |
synonyms |
zoanthoxanthin zoanthoxantin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






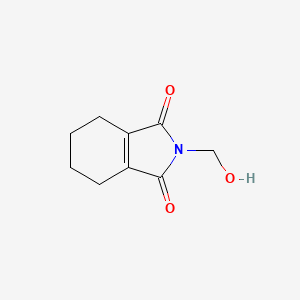
![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)
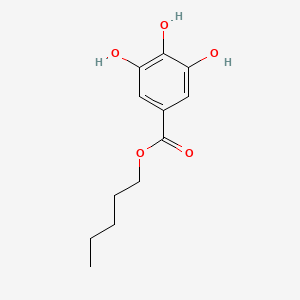
![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)
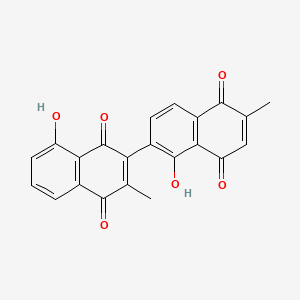
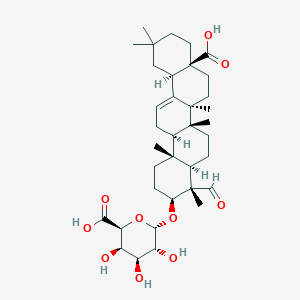

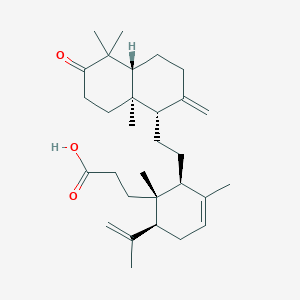
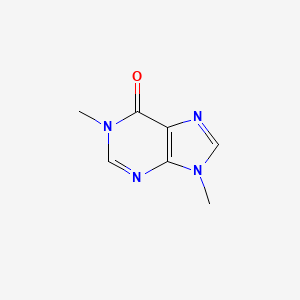
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)